molecular formula C8H15ClO5 B3417447 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate CAS No. 105292-71-5

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

Cat. No.: B3417447
CAS No.: 105292-71-5
M. Wt: 226.65 g/mol
InChI Key: LSJKXCRCOZGBPX-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate: is an organic compound with the molecular formula C8H15ClO5 . It is a chloroformate ester, which is often used in organic synthesis for the introduction of the chloroformate group into various substrates. This compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate typically involves the reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethanol with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:

2-[2-(2-methoxyethoxy)ethoxy]ethanol+Phosgene2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate+Hydrogen chloride\text{2-[2-(2-methoxyethoxy)ethoxy]ethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-[2-(2-methoxyethoxy)ethoxy]ethanol+Phosgene→2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of phosgene requires stringent safety measures due to its toxicity. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate can undergo nucleophilic substitution reactions where the chloroformate group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-[2-(2-methoxyethoxy)ethoxy]ethanol and carbon dioxide.

    Esterification: It can react with carboxylic acids to form esters.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Base catalysts such as triethylamine

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can be carbamates, carbonates, or thiocarbonates.

    Hydrolysis Product: 2-[2-(2-methoxyethoxy)ethoxy]ethanol

Scientific Research Applications

Biology and Medicine: In biological research, it is used for the modification of biomolecules, such as proteins and peptides, to study their structure and function. It is also employed in the synthesis of pharmaceuticals where the chloroformate group is a key intermediate.

Industry: This compound is used in the production of polymers and coatings. It serves as a cross-linking agent and is involved in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the chloroformate group to form various derivatives.

Comparison with Similar Compounds

  • 2-[2-(2-methoxyethoxy)ethoxy]ethyl Acrylate
  • 2-[2-(2-methoxyethoxy)ethoxy]ethanol
  • 2-[2-(2-methoxyethoxy)ethoxy]ethyl Carbonate

Uniqueness: 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate is unique due to its chloroformate group, which imparts high reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers distinct advantages in the formation of protective groups and the synthesis of complex molecules.

References

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO5/c1-11-2-3-12-4-5-13-6-7-14-8(9)10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJKXCRCOZGBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105292-71-5
Record name 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonochloridate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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